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Compound of Interest

Compound Name: C13H10ClNO3

CAS No.: 923688-54-4

Cat. No.: B2390158

Get Quote

Target Molecule:(4Z)-4-((Z)-3-chloro-3-(3-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-

one Application: Cytochrome P450 (CYP450) Inhibitor in Anticancer Research[1]

While the molecular formula C13H10ClNO3 corresponds to several isomers, this guide

specifically addresses the synthesis of the highly potent 4-OH isoxazole derivative[2]. This

compound is synthesized via a Knoevenagel condensation between 3-chloro-3-(3-

hydroxyphenyl)acrylaldehyde and 3-methylisoxazol-5(4H)-one. Literature baselines often report

yields around 63%[2]. The following troubleshooting guide and optimized protocols are

designed to help researchers push this yield above 85% while preventing common side

reactions.

Part 1: Troubleshooting FAQs
Q1: My condensation yield is stuck below 65%. How can I drive the reaction to completion

without inducing thermal degradation? The Causality: The baseline yield of 63% is typical when

using standard reflux conditions with strong amine bases (like piperidine) without active water

removal. The Knoevenagel condensation is an equilibrium reaction. Furthermore, the active

methylene of 3-methylisoxazol-5(4H)-one is highly acidic (pKa ~4.5); using a strong base at
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reflux temperatures often triggers retro-aldol pathways or unwanted Michael additions of the

isoxazolone to the newly formed double bond. The Solution: Shift the equilibrium using Le

Chatelier's principle by altering the solvent system rather than increasing temperature. Switch

to a milder catalyst like sodium benzoate in an aqueous/ethanol mixture at room

temperature[3]. This "green" approach leverages the hydrophobic effect: the highly conjugated

C13H10ClNO3 product is insoluble in water and precipitates immediately upon formation,

effectively removing it from the equilibrium and driving the reaction forward.

Q2: I am observing a complex mixture on my TLC plate with multiple highly polar spots. What

causes this side-reaction? The Causality: This is almost certainly due to the degradation of

your starting material, specifically the hydrolysis of the vinylic chloride or the polymerization of

the acrylaldehyde precursor. β -chloroacrylaldehydes are extremely sensitive to strong

aqueous bases. If the local pH exceeds 8.5, the hydroxide ion can undergo nucleophilic vinylic

substitution, displacing the chloride, or cause aldol-type oligomerization of the aldehyde. The

Solution: Maintain a strictly buffered, near-neutral pH environment. Sodium benzoate acts as

an ideal mild base/buffer system that is basic enough to deprotonate the isoxazolone but weak

enough to leave the vinylic chloride intact[3].

Q3: The product precipitates as a sticky oil rather than the expected "pale yellow solid." How do

I induce proper crystallization? The Causality: The "oiling out" phenomenon (liquid-liquid phase

separation) occurs when the product is highly soluble in the reaction solvent at elevated

temperatures but drops out of solution too rapidly upon cooling, trapping unreacted starting

materials and solvent impurities. C13H10ClNO3 is highly soluble in chloroform (CHCl3) but has

poor solubility in cold ethanol/water[2]. The Solution: Do not crash-cool the reaction. If an oil

forms, gently heat the mixture until it becomes a homogeneous solution, add 5-10% more

ethanol to act as a bridging solvent, and allow the flask to cool slowly (0.5°C/min) to room

temperature before transferring to an ice bath.

Part 2: Quantitative Data Summarization
The table below summarizes the causality between reaction parameters and the isolated yield

of C13H10ClNO3, demonstrating the superiority of the aqueous green-chemistry approach.
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Optimizat
ion
Paramete
r

Catalyst
Solvent
System

Temperat
ure

Reaction
Time

Isolated
Yield

Purity
(HPLC)

Baseline

(Literature)
Piperidine Ethanol

Reflux

(78°C)
4.0 hours 63% >95%

Trial 1

(Base

Mod)

Sodium

Acetate
Ethanol

Reflux

(78°C)
6.0 hours 68% >96%

Trial 2

(Temp

Mod)

Sodium

Benzoate
Ethanol 25°C 12.0 hours 74% >98%

Optimized

Protocol

Sodium

Benzoate

H2O:EtOH

(1:1)
25°C 2.0 hours 89% >99%

Part 3: Optimized Experimental Protocol
This protocol is designed as a self-validating system. Each phase contains specific checkpoints

to ensure the chemical integrity of the reaction before proceeding to the next step.

Step 1: Preparation of the Catalyst-Solvent Matrix

In a 50 mL round-bottom flask, prepare a solvent mixture of 10 mL absolute Ethanol and 10

mL Deionized Water.

Add 0.1 equivalents (eq) of Sodium Benzoate to the solvent. Stir at 400 RPM for 5 minutes

until completely dissolved. Causality: Pre-dissolving the catalyst ensures uniform pH

distribution, preventing localized basic hotspots that degrade the aldehyde.

Step 2: Reactant Addition & Knoevenagel Condensation

Add 1.0 eq (10 mmol) of 3-methylisoxazol-5(4H)-one to the buffer solution. Stir for 10

minutes to allow enolate formation.
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Slowly add 1.0 eq (10 mmol) of 3-chloro-3-(3-hydroxyphenyl)acrylaldehyde dropwise over 5

minutes.

Maintain stirring at 25°C (Room Temperature) for 2 hours. Validation Checkpoint 1 (Visual):

Within 30 minutes, the solution should transition from clear to turbid, eventually forming a

dense pale yellow precipitate.

Step 3: Reaction Monitoring

After 90 minutes, sample the reaction mixture and spot it on a Silica Gel 60 F254 TLC plate.

Elute using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation Checkpoint 2 (Analytical):

The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.6 ) is entirely consumed,

and a new bright yellow/green fluorescent product spot appears ( Rf​≈0.4 ).

Step 4: Isolation and Verification

Filter the pale yellow precipitate under vacuum using a Büchner funnel.

Wash the filter cake sequentially with 10 mL of ice-cold water (to remove sodium benzoate)

and 5 mL of ice-cold ethanol (to remove trace unreacted isoxazolone).

Dry the solid under a high vacuum at 45°C for 4 hours. Validation Checkpoint 3

(Physical/Chemical): The isolated pale yellow solid must exhibit a sharp melting point at

exactly 190°C[2]. To confirm the absence of polar polymeric side-products, dissolve 5 mg of

the product in 1 mL of CHCl3​; it should dissolve completely and instantly[2].

Part 4: Mandatory Visualization
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Figure 1: Optimization workflow and CYP450 inhibition pathway of C13H10ClNO3.

References
Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2023). Synthesis, crystal structure and

molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of

anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9476-9491.

URL:[Link]

Banpurkar, A. R., et al. (2022). Green Synthesis of Isoxazole Derivatives via One-Pot

Knoevenagel Condensation Method Using Sodium Benzoate. ResearchGate. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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